H-Ser(tBu)-OMe.HCl

Description

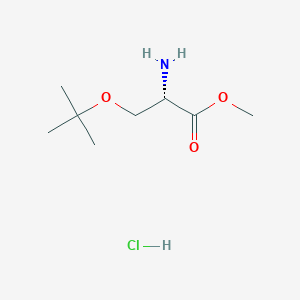

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIABNBULSRKSU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584967 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17114-97-5 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-Ser(tBu)-OMe.HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and pharmaceutical development. Its strategic deployment of tert-butyl and methyl protecting groups on the side-chain hydroxyl and carboxyl functionalities, respectively, renders it an invaluable building block in the synthesis of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, analytical methodologies, and a detailed experimental protocol for its application in peptide synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its stability and handling properties. The tert-butyl ether protecting group on the serine side chain is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a common final step in solid-phase peptide synthesis (SPPS). The methyl ester provides protection for the carboxylic acid, which can be selectively deprotected if further C-terminal elongation is required.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClNO₃ | [2] |

| Molecular Weight | 211.69 g/mol | [3] |

| CAS Number | 17114-97-5 | [2][3] |

| Appearance | White to off-white powder/crystal | [1][4] |

| Melting Point | 157 - 167 °C | [5] |

| Optical Rotation | +6.8 to +8.2° (c=1, DMF) | [4] |

| Purity | ≥98% | [1][2][4] |

Table 2: Solubility and Stability

| Parameter | Information | Reference |

| Solubility | Soluble in Dimethylformamide (DMF) and water. | [2][4] |

| Storage | Store in a cool, dry place at 0-8 °C. Keep container tightly closed. | [1][2][5] |

| Stability | Stable under recommended storage conditions. | [2] |

Analytical Characterization

A comprehensive analysis of this compound is crucial to ensure its purity and identity before its use in synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase column with a gradient elution.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The expected proton signals are as follows:

-

A singlet at approximately 1.1-1.3 ppm corresponding to the nine protons of the tert-butyl group.

-

A multiplet in the range of 3.5-4.0 ppm for the methylene (B1212753) protons (-CH₂-) of the serine backbone.

-

A singlet around 3.7-3.8 ppm for the three protons of the methyl ester group.

-

A triplet or multiplet around 4.0-4.2 ppm for the alpha-proton (-CH-) of the serine backbone.

-

A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which can be variable and dependent on the solvent and concentration.

Application in Peptide Synthesis: A Detailed Protocol

This compound is a cornerstone in both solution-phase and solid-phase peptide synthesis. The following is a detailed experimental protocol for a solution-phase peptide coupling reaction to form a dipeptide.

Experimental Protocol: Synthesis of Boc-Ala-Ser(tBu)-OMe

This protocol describes the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with this compound using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.

-

Materials:

-

This compound

-

Boc-Ala-OH

-

HBTU

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and Boc-Ala-OH (1.05 equivalents) in anhydrous DMF.

-

Activation: To the stirred solution, add HBTU (1.05 equivalents).

-

Basification: Cool the reaction mixture in an ice bath and slowly add DIPEA (2.5 equivalents). The pH of the reaction mixture should be around 8-9.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for the peptide coupling reaction described above.

Caption: Chemical Structure of this compound.

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5 [sigmaaldrich.com]

A Technical Guide to H-Ser(tBu)-OMe.HCl: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-tert-Butyl-L-serine methyl ester hydrochloride, commonly abbreviated as H-Ser(tBu)-OMe.HCl. This serine derivative is a critical building block in modern peptide synthesis and drug discovery, valued for its strategic use of protecting groups that facilitate the controlled assembly of complex peptide chains. This document details its chemical structure and properties, provides an experimental protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of L-serine, where the side-chain hydroxyl group is protected by a tert-butyl ether. This strategic protection prevents unwanted side reactions during peptide synthesis. The methyl ester protects the C-terminus, while the tert-butyl group shields the serine hydroxyl function. The free N-terminal amine is protonated in the hydrochloride form, enhancing stability and shelf-life.

The chemical structure of this compound is as follows:

Caption: 2D representation of this compound structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H18ClNO3 | [1] |

| Molecular Weight | 211.68 g/mol | [1] |

| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | [1] |

| CAS Number | 17114-97-5 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥98% | [3][4] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | |||

| 1.15 | s | (CH₃)₃C- | |

| 3.55 | m | β-CH₂ | |

| 3.75 | s | -OCH₃ | |

| 4.00 | m | α-CH | |

| 8.60 | br s | -NH₃⁺ | |

| ¹³C NMR | |||

| 27.2 | (CH₃)₃C- | ||

| 52.8 | -OCH₃ | ||

| 54.0 | α-CH | ||

| 62.0 | β-CH₂ | ||

| 74.5 | (CH₃)₃C- | ||

| 169.0 | C=O |

Note: NMR data is generalized from typical spectra and may vary slightly based on solvent and instrument conditions.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from L-serine. The first step involves the esterification of the carboxylic acid, followed by the protection of the side-chain hydroxyl group as a tert-butyl ether.[7]

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride (H-Ser-OMe.HCl)

-

Suspend L-serine in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or bubble hydrogen chloride (HCl) gas through the mixture.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield crude H-Ser-OMe.HCl.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure H-Ser-OMe.HCl.

Step 2: Synthesis of O-tert-Butyl-L-serine Methyl Ester Hydrochloride (this compound)

-

To a reaction flask, add tert-butyl acetate, perchloric acid, and the H-Ser-OMe.HCl synthesized in Step 1.[7]

-

Add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature for 3-4 days. The reaction progress can be monitored by TLC.[7]

-

Upon completion, quench the reaction by adding water and adjust the pH to be slightly basic (pH 8-9) with a suitable base (e.g., NaOH solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting free base can be converted to the hydrochloride salt by dissolving in a suitable solvent (e.g., ether) and treating with ethereal HCl.

-

The precipitate is then collected by filtration and dried to yield this compound. A total yield of approximately 72% or higher can be expected for this step.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor to the commonly used Fmoc-Ser(tBu)-OH for Fmoc-based SPPS. The N-α-Fmoc protecting group is typically introduced before its use in a peptide synthesizer. The following protocol outlines the general steps for incorporating a Ser(tBu) residue into a growing peptide chain on a solid support using the N-α-Fmoc protected form.

Caption: General workflow for incorporating a Ser(tBu) residue in SPPS.

Protocol for Coupling of Fmoc-Ser(tBu)-OH:

-

Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine. If the N-terminus is Fmoc-protected, proceed with the deprotection step.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (typically 3-5 equivalents relative to the resin loading), an activating agent (e.g., HBTU, HATU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.[8]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.[8]

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, a second coupling may be required.[8]

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the desired peptide sequence.

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Conclusion

This compound is a valuable and versatile derivative of L-serine, essential for the synthesis of complex peptides. Its strategic protection of the hydroxyl and carboxyl groups allows for controlled and efficient peptide chain elongation. The synthetic route is well-established, and its application in solid-phase peptide synthesis is a cornerstone of modern drug discovery and biochemical research. This guide provides the foundational technical information for researchers and scientists to effectively utilize this important chemical entity in their work.

References

- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. innospk.com [innospk.com]

- 4. O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. O-tert-Butyl-L-serine methyl ester hydrochloride(17114-97-5) 13C NMR spectrum [chemicalbook.com]

- 7. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers

CAS Number: 17114-97-5

This in-depth technical guide provides core information for researchers, scientists, and drug development professionals on H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride). The document details the compound's properties, synthesis, and its pivotal role as a building block in peptide synthesis.

Compound Data

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 17114-97-5 | [1] |

| Molecular Formula | C8H18ClNO3 | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | 240.2°C at 760 mmHg | [1] |

| Flash Point | 80.3°C | [1] |

| Storage Temperature | 0-5°C | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the esterification of L-serine followed by the tert-butylation of the hydroxyl group. The following protocol is a representative method based on literature procedures.[2][3]

Experimental Protocol: Synthesis

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous methanol.

-

Esterification: Cool the suspension to 0-10°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

-

Reaction: After the addition is complete, heat the reaction mixture to 35-40°C and maintain for 24-48 hours.[3]

-

Isolation: Cool the reaction mixture to induce crystallization. The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield L-serine methyl ester hydrochloride.[3]

Step 2: Synthesis of O-tert-Butyl-L-serine Methyl Ester Hydrochloride

-

Reaction Setup: In a suitable reaction vessel, dissolve the L-serine methyl ester hydrochloride obtained from Step 1 in tert-butyl acetate.

-

Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.[2]

-

tert-Butylation: Stir the reaction mixture at room temperature for several days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Workup and Isolation: Upon completion, quench the reaction and adjust the pH. The product is then extracted, and the solvent is removed under reduced pressure to yield O-tert-butyl-L-serine methyl ester.

-

Salt Formation: Dissolve the free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt, this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in peptide synthesis, particularly in the Fmoc/tBu orthogonal strategy.[4][5] The tert-butyl (tBu) group serves as a stable protecting group for the hydroxyl side chain of serine, preventing unwanted side reactions during peptide chain elongation.[4] For incorporation into a peptide sequence, the free amine of this compound is typically protected with an Fmoc group to yield Fmoc-Ser(tBu)-OMe. The methyl ester is then saponified to the corresponding carboxylic acid, Fmoc-Ser(tBu)-OH, which is the form used in SPPS.

Experimental Protocol: Incorporation of Ser(tBu) in SPPS

The following is a generalized protocol for the incorporation of an Fmoc-Ser(tBu)-OH residue into a growing peptide chain during manual solid-phase peptide synthesis.[4][6]

-

Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with a 20% solution of piperidine (B6355638) in DMF for a specified time. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.[4]

-

Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected resin. Agitate the mixture to ensure complete coupling. Monitor the reaction for completion using a colorimetric test (e.g., ninhydrin (B49086) test).

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts. The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group from serine, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]

Relevance in Signaling Pathways

Serine is a fundamental amino acid residue in proteins and plays a critical role in various signaling pathways, primarily through post-translational modifications like phosphorylation. The mechanistic target of rapamycin (B549165) (mTOR) is a key serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7][8] While there is no direct evidence of this compound modulating mTOR activity, understanding the mTOR pathway provides context for the importance of serine residues in cellular signaling.

The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[7] mTOR forms two distinct complexes, mTORC1 and mTORC2.[8] mTORC1, when activated, phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[8] These substrate proteins contain serine residues that are the sites of phosphorylation by mTORC1.

References

- 1. innospk.com [innospk.com]

- 2. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Ser(tBu)-OMe.HCl: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Ser(tBu)-OMe.HCl, a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The document details its physicochemical properties, its role in synthetic peptide production, and a generalized experimental workflow for its application.

Physicochemical Properties of this compound

This compound, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a serine derivative where the side-chain hydroxyl group is protected by a tert-butyl group and the C-terminus is a methyl ester.[1][2] This protection scheme is fundamental to its application in the Fmoc/tBu strategy of peptide synthesis.[3] The hydrochloride salt form enhances its stability and handling.

| Property | Value | Source |

| Molecular Weight | 211.68 g/mol | [1][2] |

| Molecular Formula | C8H18ClNO3 | [1][2] |

| CAS Number | 17114-97-5 | [1] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | [1] |

| Synonyms | O-tert-Butyl-L-serine methyl ester hydrochloride, H-Ser(tBu)-Ome HCl | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a building block for introducing a protected serine residue into a growing peptide chain during SPPS. SPPS is a cornerstone of peptide and protein synthesis, allowing for the efficient and controlled assembly of amino acids on a solid resin support.[1][5]

The tert-butyl (tBu) protecting group on the serine side chain is acid-labile.[5] In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) orthogonal protection strategy, the N-terminal Fmoc group is removed with a base (like piperidine), while the tBu side-chain protecting groups are stable to these conditions.[3] The tBu group, along with other side-chain protecting groups, is typically removed at the final stage of synthesis during the cleavage of the peptide from the resin, using a strong acid such as trifluoroacetic acid (TFA).[6]

Experimental Protocol: Generalized Use in Fmoc SPPS

The following is a generalized protocol for the incorporation of a serine residue using an Nα-Fmoc protected version of this compound (Fmoc-Ser(tBu)-OH) in automated or manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH)

-

Solid support resin (e.g., Rink amide or Wang resin)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

-

Resin Preparation: The synthesis begins with a suitable resin, which is swelled in a solvent like DMF within a reaction vessel.[3]

-

Deprotection: The Fmoc protecting group from the resin-bound amino acid or the last coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[7] This exposes a free amine group for the next coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine and byproducts.[1]

-

Amino Acid Activation and Coupling: The next amino acid to be added (in this case, Fmoc-Ser(tBu)-OH) is pre-activated. This is typically achieved by dissolving the protected amino acid with coupling reagents like HBTU/HOBt and an activator base such as DIEA in DMF.[7] This activated amino acid solution is then added to the resin. The reaction is allowed to proceed to completion, forming a new peptide bond.

-

Washing: Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, ensuring a clean reaction for the subsequent cycle.[7]

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.[5][6]

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group from the serine residue) are removed simultaneously. This is accomplished by treating the resin with a strong acid cleavage cocktail (e.g., TFA/TIS/H2O).[6]

-

Peptide Precipitation and Purification: The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized.[7] Final purification is achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of incorporating a protected amino acid like this compound within a standard SPPS cycle and the broader context of peptide synthesis.

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Overall workflow of synthetic peptide production.

References

- 1. bachem.com [bachem.com]

- 2. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

Synthesis of H-Ser(tBu)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for H-Ser(tBu)-OMe.HCl (O-tert-butyl-L-serine methyl ester hydrochloride), a crucial intermediate in peptide synthesis and drug development.[1][2] This document provides a comprehensive overview of the methodologies, including detailed experimental protocols and quantitative data, to assist researchers in the effective production of this compound.

Introduction

This compound, with the CAS number 17114-97-5, is a derivative of the amino acid L-serine.[1] Its chemical structure features a tert-butyl ether protecting the hydroxyl group and a methyl ester protecting the carboxylic acid. This dual protection strategy makes it a valuable building block in solid-phase peptide synthesis (SPPS), where the temporary Boc (tert-butoxycarbonyl) protecting group on the α-amino group can be selectively removed under acidic conditions.[3][4] The stability of the tert-butyl ether under these conditions allows for the stepwise elongation of peptide chains.[3]

Core Synthesis Pathways

Two primary synthetic routes are commonly employed for the preparation of this compound. The first pathway initiates with unprotected L-serine, involving sequential esterification and O-tert-butylation. The second, and more contemporary, approach starts with a pre-protected derivative, N-Boc-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH).

Pathway 1: From L-Serine

This traditional pathway involves a two-step process starting from the readily available amino acid L-serine.

Step 1: Esterification of L-Serine

The initial step is the esterification of the carboxylic acid of L-serine to form L-serine methyl ester hydrochloride. This is typically achieved by reacting L-serine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[5][6][7][8]

Step 2: O-tert-Butylation

The subsequent step involves the protection of the hydroxyl group of L-serine methyl ester hydrochloride with a tert-butyl group. This is commonly accomplished by reacting the intermediate with isobutene or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like p-toluenesulfonic acid, perchloric acid, or sulfuric acid.[5][6]

Pathway 2: From Boc-Ser(tBu)-OH

This modern approach offers a more direct route to the final product, starting from the commercially available N-Boc-O-tert-butyl-L-serine.

Step 1: Esterification of Boc-Ser(tBu)-OH

The carboxylic acid of Boc-Ser(tBu)-OH is first esterified to yield N-Boc-O-tert-butyl-L-serine methyl ester (Boc-Ser(tBu)-OMe).

Step 2: Deprotection of the N-Boc Group

The final step involves the selective removal of the N-Boc protecting group under acidic conditions to yield the desired product, this compound.[3] This method is advantageous as it avoids the handling of gaseous reagents like isobutene.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediates.

| Step | Reactants | Reagents | Solvent | Yield | Purity | Reference |

| Pathway 1: Step 1 | L-Serine | Methanol, Thionyl Chloride | - | 98% | - | [5] |

| Pathway 1: Overall | L-Serine Methyl Ester Hydrochloride | tert-Butyl Acetate, Perchloric Acid, Sulfuric Acid | - | ≥ 72% | - | [5] |

| Final Product | - | - | - | - | ≥ 98% | [1] |

Experimental Protocols

Pathway 1: From L-Serine

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride [5][7]

-

To a reaction vessel containing anhydrous methanol (600g), add L-serine (20g).

-

While stirring, slowly add thionyl chloride (28g) to the mixture.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of L-serine), concentrate the solution under reduced pressure.

-

The resulting solid is crystallized and dried to obtain L-serine methyl ester hydrochloride.

Step 2: Synthesis of O-tert-butyl-L-serine methyl ester (H-Ser(tBu)-OMe) [5]

-

In a new reaction flask, add tert-butyl acetate (410g), perchloric acid (50g), and the L-serine methyl ester hydrochloride (29g) obtained from the previous step.

-

Add sulfuric acid (10g) as a catalyst.

-

Stir the reaction mixture at room temperature for 3 days.

-

Monitor the reaction by TLC until the L-serine methyl ester hydrochloride is consumed.

-

Add water (60g) to the reaction flask.

-

Adjust the pH of the solution to 9 with a NaOH solution.

-

Allow the layers to separate and isolate the organic layer containing the product.

Final purification to obtain the hydrochloride salt would typically involve dissolving the free base in a suitable solvent and treating it with HCl.

Pathway 2: From Boc-Ser(tBu)-OH (General Procedure)

Step 1: Synthesis of Boc-Ser(tBu)-OMe

While a specific protocol for this exact transformation was not found in the initial search, a general esterification method for N-Boc protected amino acids is provided below.[9]

-

Dissolve Boc-Ser(tBu)-OH in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate.

-

Add an excess of a methylating agent, such as methyl iodide.

-

Stir the reaction mixture at room temperature until completion as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by chromatography to obtain Boc-Ser(tBu)-OMe.

Step 2: Synthesis of this compound

This step involves the standard procedure for Boc-deprotection.[3]

-

Dissolve the Boc-Ser(tBu)-OMe in a suitable solvent like dioxane or ethyl acetate.

-

Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, this compound, will often precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the product.

Synthesis Pathway Diagrams

Caption: Synthesis Pathway 1 starting from L-Serine.

Caption: Synthesis Pathway 2 starting from Boc-Ser(tBu)-OH.

Logical Workflow of Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Caption: Logical workflow illustrating the key chemical transformations.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Ser(tBu)-OH | 13734-38-8 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 7. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 8. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Solubility Profile of H-Ser(tBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl), a key intermediate in peptide synthesis and drug development.[1] Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various synthetic protocols. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of its application in a standard experimental workflow.

Core Concepts in Solubility of Amino Acid Derivatives

This compound is a protected amino acid derivative, where the carboxylic acid is esterified to a methyl group and the hydroxyl group of the serine side chain is protected by a tert-butyl group.[1] This protection strategy enhances its stability and, notably, its solubility in organic solvents compared to its parent amino acid, L-serine. The hydrochloride salt form further influences its solubility profile, generally promoting solubility in more polar solvents.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, key data points have been reported and are summarized below. For comparative purposes, data for the related, less sterically hindered compound, L-Serine methyl ester hydrochloride, is also included.

| Compound | Solvent | Solubility | Molar Equivalent | Method | Notes |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 175 mg/mL[2][3] | 826.68 mM | Not Specified | Requires sonication for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended.[2][3] |

| L-Serine methyl ester hydrochloride | Water (H₂O) | ≥ 100 mg/mL | 642.76 mM | Not Specified | Saturation was not reached at this concentration. |

| L-Serine methyl ester hydrochloride | Dimethyl sulfoxide (DMSO) | 100 mg/mL | 642.76 mM | Not Specified | Requires sonication for dissolution. |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not widely published, a standard gravimetric method is commonly employed for amino acids and their derivatives.[4][5] The following protocol is a representative example of how such a determination would be conducted.

Protocol: Gravimetric Determination of Solubility

1. Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

2. Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Pre-weighed sample vials

-

Drying oven or vacuum desiccator

-

0.22 µm syringe filters

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) to allow the solution to equilibrate. Equilibration time can vary and should be determined empirically (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.

-

To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed micropipette to prevent precipitation due to temperature changes. It is crucial not to disturb the solid pellet.

-

For further clarification, the supernatant can be passed through a 0.22 µm syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry sample vial.

-

Record the total weight of the vial and the supernatant.

-

Evaporate the solvent in a drying oven set to a temperature that will not degrade the solute, or use a vacuum desiccator until a constant weight is achieved.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

Weight of the solute = (Weight of vial + dried solute) - (Weight of empty vial)

-

Weight of the solvent = (Weight of vial + supernatant) - (Weight of vial + dried solute)

-

Solubility ( g/100 g of solvent) = (Weight of solute / Weight of solvent) x 100

-

Application in Peptide Synthesis: An Experimental Workflow

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the serine side chain prevents unwanted side reactions during peptide chain elongation. The following diagram illustrates a typical workflow for the incorporation of a Ser(tBu) residue into a growing peptide chain.

Caption: Workflow for incorporating this compound in SPPS.

Conclusion

While comprehensive quantitative solubility data for this compound across a wide range of solvents remains to be fully documented in publicly accessible literature, its high solubility in DMSO is established. Its structural characteristics as a protected amino acid ester hydrochloride suggest good solubility in various organic solvents commonly used in peptide synthesis, such as DMF and NMP. The provided experimental protocol offers a standardized method for researchers to determine the solubility in specific solvent systems relevant to their work. The workflow diagram illustrates its central role in the well-established methodology of solid-phase peptide synthesis, highlighting its importance for drug development and scientific research.

References

An In-Depth Technical Guide to the Stability and Storage of H-Ser(tBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride), a key amino acid derivative utilized in peptide synthesis and pharmaceutical research. Understanding the stability profile of this reagent is critical for ensuring the integrity of research and the quality of synthesized products.

Chemical Profile and Intrinsic Stability

This compound, with the CAS number 17114-97-5, is a derivative of the amino acid L-serine.[1][2] Its structure incorporates two key protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) on the C-terminus. These protecting groups enhance its solubility in organic solvents and its stability under specific conditions, making it a valuable building block in synthetic chemistry.[1]

The inherent stability of this compound is largely dictated by the chemical properties of its functional groups:

-

Tert-Butyl Ether: This group is generally stable to nucleophiles, basic conditions, and mild oxidizing and reducing agents. However, it is susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl cation.

-

Methyl Ester: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

Amine Hydrochloride: The hydrochloride salt of the primary amine enhances the compound's stability and crystallinity.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is imperative to adhere to the recommended storage conditions. Different suppliers provide slightly varied recommendations, which are summarized below.

Data Presentation: Recommended Storage Conditions

| Supplier/Source | Form | Temperature | Duration | Additional Notes |

| MedChemExpress | Powder | -20°C | 3 years | Store sealed, away from moisture.[3] |

| Powder | 4°C | 2 years | Store sealed, away from moisture.[3] | |

| In Solvent (DMSO) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[3] Use newly opened, hygroscopic DMSO for best results.[3] | |

| In Solvent (DMSO) | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[3] | |

| Aapptec | Solid | Refrigerator | N/A | Refer to the Certificate of Analysis for lot-specific data.[2] |

| Unnamed Manufacturer | Solid (White Powder) | 0-5°C | N/A | Store in a tightly sealed container in a cool, dry environment to protect from moisture and temperature fluctuations.[1] |

General Handling Guidelines:

-

Keep the container tightly closed when not in use.

-

Avoid exposure to moisture and atmospheric humidity.

-

For solutions, it is recommended to prepare them fresh. If storage is necessary, follow the guidelines in the table above and consider sterile filtering for aqueous solutions.

Potential Degradation Pathways

Hydrolytic Degradation

Acidic Conditions: Under acidic conditions, two primary degradation pathways are anticipated:

-

Cleavage of the tert-butyl ether: This is a significant degradation route, leading to the formation of H-Ser-OMe.HCl and tert-butanol.

-

Hydrolysis of the methyl ester: This reaction would yield H-Ser(tBu)-OH.HCl.

The relative rates of these two reactions would depend on the specific acid concentration and temperature.

Basic Conditions: In the presence of a base, the primary degradation pathway is the saponification (hydrolysis) of the methyl ester to form the corresponding carboxylate salt of H-Ser(tBu)-OH. The tert-butyl ether is generally stable under basic conditions.

Oxidative Degradation

Amino acids and their derivatives can be susceptible to oxidative degradation. Potential sites of oxidation on this compound include the amine group and the carbon backbone. Oxidative conditions could be induced by exposure to peroxides or atmospheric oxygen, potentially accelerated by light or metal ions.

Thermal Degradation

Elevated temperatures can promote various degradation reactions, including the hydrolysis of the ester and potential decomposition of the amino acid structure itself, which can lead to the formation of Strecker aldehydes.

Photodegradation

Exposure to UV or visible light can induce photodegradation. While the molecule itself does not contain a strong chromophore, impurities or the generation of reactive oxygen species in solution can lead to degradation.

Mandatory Visualization: Potential Degradation Pathways

Caption: Predicted degradation pathways of this compound under various stress conditions.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following is a generalized protocol based on ICH guidelines that can be adapted for this compound.

Objective

To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Buffers of various pH values

-

Calibrated analytical balance, pH meter, HPLC system with a suitable detector (e.g., UV or MS), photostability chamber, and oven.

Experimental Workflow

Mandatory Visualization: Forced Degradation Workflow

Caption: A general workflow for conducting a forced degradation study on this compound.

Detailed Methodologies

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M or 1 M HCl).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 60°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH).

-

Dilute to a suitable concentration for analysis.

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).

-

Incubate at room temperature.

-

Withdraw and neutralize samples with an equivalent amount of acid (e.g., 0.1 M HCl) at specified time points.

-

Dilute for analysis.

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%).

-

Keep the mixture at room temperature, protected from light.

-

Withdraw samples at various time points.

-

Dilute for analysis. A control sample with only the drug substance in the solvent should also be analyzed.

Thermal Degradation:

-

For solid-state analysis, place a known amount of this compound powder in a vial and keep it in an oven at an elevated temperature (e.g., 80°C).

-

For solution-state analysis, incubate the stock solution at an elevated temperature.

-

Sample at various time points, cool to room temperature, and dilute for analysis.

Photostability Testing:

-

Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis of the parent peak is crucial.

Data Presentation: Example Forced Degradation Results (Illustrative)

Note: The following data is illustrative to demonstrate how results would be presented. Actual data would need to be generated experimentally.

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product (% Peak Area) |

| 0.1 M HCl at 60°C | 8 | 85.2 | RRT 0.8 (12.1%) |

| 0.1 M NaOH at RT | 4 | 90.5 | RRT 0.7 (8.5%) |

| 3% H₂O₂ at RT | 24 | 98.1 | RRT 1.2 (1.5%) |

| Thermal (80°C, solid) | 48 | 99.5 | N/A |

| Photolytic (ICH Q1B, solution) | - | 97.8 | RRT 1.1 (1.8%) |

RRT = Relative Retention Time

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily cool, dry, and dark environments. Its stability is influenced by its susceptibility to hydrolysis, particularly under acidic conditions which can cleave the tert-butyl ether protecting group, and under both acidic and basic conditions which can hydrolyze the methyl ester. A thorough understanding of these potential degradation pathways and the implementation of forced degradation studies are essential for researchers and drug development professionals to ensure the quality and reliability of their work involving this important synthetic building block.

References

A Technical Guide to H-Ser(tBu)-OMe.HCl for Researchers and Drug Development Professionals

Introduction

H-Ser(tBu)-OMe.HCl, chemically known as O-tert-butyl-L-serine methyl ester hydrochloride, is a synthetically modified amino acid derivative crucial for the advancement of peptide-based therapeutics and research. Its unique structure, featuring protective groups on both the side chain and the carboxyl terminus, makes it an indispensable building block in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its commercial availability, key quality attributes, and the technical protocols for its application and synthesis, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Quantitative Data

A variety of chemical suppliers offer this compound, catering to a range of research and development needs from small-scale laboratory use to bulk quantities for preclinical and clinical manufacturing. The selection of a supplier often depends on factors such as purity, cost, available quantities, and the quality of documentation provided (e.g., Certificate of Analysis). Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Parchem | 17114-97-5 | C8H18ClNO3 | 211.69 | Not specified | Bulk and specialty chemicals |

| Sobekbio Biosciences (via Angene Chemical) | 17114-97-5 | C8H18ClNO3 | 211.69 | 98% | 1g, 5g, 25g, 100g |

| Henan Allgreen Chemical Co.,Ltd. | 17083-26-0 | C8H18ClNO3 | 211.69 | Not specified | Not specified |

| MedChemExpress | 17114-97-5 | C8H18ClNO3 | 211.69 | 99.16% | 10g |

| Aapptec Peptides | 17114-97-5 | C8H17NO3·HCl | 211.7 | Lot-specific | Not specified |

| Bachem | Not specified | Not specified | 211.69 | Not specified | 1g, 5g, 25g |

| Carbolution | Not specified | Not specified | Not specified | 96% | Not specified |

| Tokyo Chemical Industry (TCI) | 17114-97-5 | C8H17NO3·HCl | 211.69 | >98.0% | 1g, 5g |

Core Applications in Peptide Synthesis

The primary application of this compound lies in its role as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group on the serine side chain and the methyl ester (OMe) on the C-terminus provide crucial protection against unwanted side reactions during the stepwise elongation of the peptide chain.

The Role of Protective Groups:

-

O-tert-butyl (tBu) group: This bulky group sterically hinders the hydroxyl side chain of serine, preventing it from participating in undesired reactions such as esterification or acylation during peptide coupling steps. It is stable to the basic conditions used for Fmoc deprotection but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) during the final cleavage of the peptide from the solid support.

-

Methyl ester (OMe): The methyl ester protects the C-terminal carboxylic acid, preventing it from reacting during the activation and coupling of the next amino acid in the sequence.

The hydrochloride salt form enhances the stability and handling of the compound.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general workflow for incorporating a Ser(tBu) residue into a peptide sequence using Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the solid support resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: If this compound is the C-terminal residue, it needs to be coupled to the resin first. This is typically done in solution phase before attachment to the resin or by using a pre-loaded resin. For subsequent additions, proceed as follows.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence. When the sequence calls for a serine residue, Fmoc-Ser(tBu)-OH would be used in the activation and coupling steps.

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups, including the tert-butyl group from the serine residue(s).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from L-serine.[1]

Step 1: Esterification of L-Serine

-

Suspend L-serine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.

Step 2: Tert-butylation of the Side Chain

-

Dissolve the L-serine methyl ester hydrochloride in a suitable solvent such as tert-butyl acetate.[1]

-

Add a catalyst, for example, a strong acid like perchloric acid or sulfuric acid.[1]

-

Stir the reaction at room temperature for several days.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction and work up to isolate the O-tert-butyl-L-serine methyl ester.

-

The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent.

Quality Control Methodologies

The purity of this compound is critical for successful peptide synthesis. Several analytical techniques are employed to assess its quality.

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of amino acid derivatives. A reverse-phase column is typically used with a UV detector. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify any organic impurities.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its identity.

-

Elemental Analysis: The percentage of carbon, hydrogen, nitrogen, and chlorine are measured and compared to the theoretical values for the molecular formula.

-

Specific Rotation: The optical rotation is measured to confirm the stereochemical integrity of the L-enantiomer.

Visualizations

Logical Workflow for Supplier Selection

Caption: A flowchart for the selection of a commercial supplier for this compound.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A simplified workflow for the incorporation of this compound in SPPS.

Synthesis Pathway of this compound

Caption: The synthetic route to this compound from L-Serine.

References

A Comprehensive Technical Guide to H-Ser(tBu)-OMe.HCl for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of O-tert-Butyl-L-serine Methyl Ester Hydrochloride in Modern Chemistry and Biology.

Introduction

H-Ser(tBu)-OMe.HCl, chemically known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology. Its unique structural features, namely the tert-butyl ether protection on the serine hydroxyl group and the methyl ester protection on the carboxyl group, make it an invaluable building block for the synthesis of complex peptides and other bioactive molecules. The hydrochloride salt form enhances its stability and handling properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, detailed synthesis protocols, applications in experimental workflows, and its relevance in biological signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The tert-butyl group provides steric hindrance, preventing unwanted side reactions of the hydroxyl group during chemical synthesis, while the methyl ester protects the carboxylic acid. Both protecting groups can be selectively removed under specific conditions, allowing for controlled peptide chain elongation and modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₃ | PubChem[1] |

| Molecular Weight | 211.68 g/mol | PubChem[1] |

| CAS Number | 17114-97-5 | PubChem[1] |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | Typically ≥98% | Various Suppliers |

| Boiling Point | 240.2 °C at 760 mmHg | Exploring O-tert-Butyl-L-serine Methyl Ester Hydrochloride |

| Flash Point | 80.3 °C | Exploring O-tert-Butyl-L-serine Methyl Ester Hydrochloride |

| Solubility | Soluble in DMSO (175 mg/mL) | MedChemExpress |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Chemical Shift (ppm) or Characteristic Peaks | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.74 (br s, 3H, NH₃⁺), 4.37 (m, 1H, α-CH), 4.00 (dd, 1H, β-CH₂), 3.88 (dd, 1H, β-CH₂), 3.82 (s, 3H, OCH₃), 1.21 (s, 9H, C(CH₃)₃) | ChemicalBook |

| ¹³C NMR | A spectrum is available, but specific peak assignments require further analysis. | ChemicalBook[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from L-serine: esterification of the carboxylic acid followed by etherification of the hydroxyl group.

Step 1: Synthesis of L-serine methyl ester hydrochloride (H-Ser-OMe.HCl)

-

Suspend L-serine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise with stirring.

-

Allow the reaction to proceed for 15-36 hours at room temperature.

-

Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of O-tert-butyl-L-serine methyl ester (H-Ser(tBu)-OMe)

Method A: Reaction with Isobutylene (B52900)

-

Suspend L-serine methyl ester hydrochloride in a suitable solvent such as dioxane or dichloromethane.

-

Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.

-

Introduce isobutylene gas into the reaction mixture and stir for 48-96 hours.

-

Work-up the reaction mixture to isolate the O-tert-butyl-L-serine methyl ester.

Method B: Reaction with tert-Butyl Acetate

-

Add L-serine methyl ester hydrochloride to tert-butyl acetate.

-

Add a catalyst, such as perchloric acid or sulfuric acid.

-

Stir the reaction at room temperature for several days.

-

Upon completion, neutralize the reaction mixture and extract the product. This method is reported to have a total yield of 72% or above.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude O-tert-butyl-L-serine methyl ester in a suitable organic solvent.

-

Introduce dry hydrogen chloride gas or add a solution of HCl in an organic solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration and then dried.

Caption: Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor to Fmoc-Ser(tBu)-OH, a commonly used building block in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting group on the serine side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by strong acids (e.g., trifluoroacetic acid) during the final cleavage from the resin.

General SPPS Cycle using Fmoc-Ser(tBu)-OH:

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group on the resin or the growing peptide chain is removed by treatment with a solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed to remove excess piperidine and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin.

-

Washing: The resin is washed to remove unreacted reagents.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from serine) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Biological Pathways and Drug Development

While this compound is primarily a synthetic building block, the serine residue it carries is of immense biological importance. Serine metabolism is intricately linked to various cellular processes, including nucleotide biosynthesis and redox homeostasis. Recent research has highlighted the crucial role of serine metabolism in the innate immune system, particularly in the context of the cGAS-STING signaling pathway.

The cGAS-STING pathway is a key component of the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines. Studies have shown that serine metabolism is essential for the proper functioning of T cells and can influence innate immune responses. While a direct role for O-tert-butylated serine in signaling is not established, the ability to synthesize peptides containing selectively protected serine residues is critical for creating tools to probe these pathways. For instance, synthetic peptides with modified serine residues can be used to study protein-protein interactions or the effects of post-translational modifications within the cGAS-STING pathway.

In drug development, this compound is a key intermediate in the synthesis of peptide-based therapeutics. The ability to incorporate protected serine residues allows for the creation of peptides with enhanced stability, bioavailability, and specific biological activities.

Caption: Relevance of this compound to biological studies.

Conclusion

This compound is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and biologically relevant molecules. Its well-defined chemical properties and the established protocols for its synthesis and use in solid-phase peptide synthesis make it an indispensable tool for researchers in both academia and industry. As our understanding of the intricate roles of serine in biological pathways like the cGAS-STING innate immune response grows, the demand for versatile synthetic tools such as this compound will undoubtedly continue to increase, paving the way for new discoveries and therapeutic interventions.

References

The Strategic Imperative of the Tert-Butyl Group in Serine Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the target molecule. The hydroxyl group of the serine side chain, with its inherent nucleophilicity, presents a significant challenge during the stepwise assembly of peptide chains. Unprotected, this hydroxyl group can lead to a cascade of undesirable side reactions, including O-acylation, esterification, and the formation of branched peptides, thereby compromising the integrity of the final product.[1] To circumvent these issues, a robust protection strategy is essential. The tert-butyl (tBu) ether has emerged as a cornerstone for the side-chain protection of serine, particularly within the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[2] This technical guide provides a comprehensive overview of the function of the tert-butyl protecting group in serine, detailing its application, the underlying chemical principles, and a practical examination of the experimental protocols involved.

Core Function and Orthogonality

The primary function of the tert-butyl group is to mask the reactivity of the serine hydroxyl group, preventing it from participating in unwanted chemical transformations during peptide synthesis.[1] This is achieved by forming a stable tert-butyl ether linkage with the side-chain oxygen. The efficacy of the tBu group lies in its remarkable stability under the basic conditions required for the removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is typically accomplished using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2]

Conversely, the tert-butyl ether is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support and global deprotection of all acid-labile side-chain protecting groups.[2] This differential lability to basic and acidic reagents is the essence of the orthogonal protection strategy , which allows for the selective deprotection of the Nα-amino group for chain elongation without premature removal of the side-chain protecting groups.[2][3][4]

Data Presentation: Performance in Peptide Synthesis

The efficiency of incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain is influenced by several factors, including the choice of coupling reagent, reaction time, and the nature of the peptide sequence itself. While generally high coupling efficiencies are observed, challenging sequences prone to aggregation may require optimization.

| Parameter | Condition/Reagent | Observation | Reference |

| Purity | Standard Peptide Synthesis | High crude purity (>90%) is achievable with standard coupling reagents. | [5] |

| Yield | Difficult Sequences (e.g., poly-serine) | Yield may be compromised due to aggregation; use of Fmoc-Ser(Trt)-OH may be superior in these cases. | [5] |

| Racemization | Base (e.g., DIPEA) | N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH. | [5][6] |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt | These are all effective for coupling Fmoc-Ser(tBu)-OH, with HATU and HCTU often allowing for shorter reaction times. | [7] |

Table 1: Performance Metrics for Fmoc-Ser(tBu)-OH in SPPS

| Protecting Group | Lability | Advantages | Disadvantages | Primary Application |

| tert-Butyl (tBu) | Acid-labile (TFA) | Highly stable to base, integral to the Fmoc/tBu orthogonal strategy, good solubility. | Requires strong acid for cleavage which can be harsh on sensitive peptides; can lead to t-butyl cation side products. | Standard protection for serine in routine Fmoc-SPPS. |

| Trityl (Trt) | Very Acid-labile (dilute TFA) | Can be removed under milder acidic conditions, useful for preparing protected peptide fragments. | More sterically hindered which can slow coupling kinetics; higher cost. | Synthesis of protected peptide fragments and difficult sequences. |

| Benzyl (Bzl) | Strong acid-labile (HF) or hydrogenolysis | Stable to both TFA and piperidine. | Requires harsh cleavage conditions (e.g., HF), making it less compatible with standard Fmoc-SPPS. | Predominantly used in Boc-SPPS. |

Table 2: Comparison of Common Side-Chain Protecting Groups for Serine in Fmoc-SPPS

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

This protocol is suitable for small-scale synthesis (0.1 mmol) on a rink amide or Wang resin.

1. Resin Swelling:

-

Place the desired resin (0.1 mmol) in a reaction vessel with a sintered glass frit.

-

Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Ser(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents), a coupling reagent (e.g., HBTU, 0.3-0.5 mmol), and an activator base (e.g., DIPEA, 0.6-1.0 mmol, 6-10 equivalents) in DMF (~2 mL).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF (3 x 5 mL).

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

-

Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Conversion of Boc-Ser(tBu)-OH DCHA Salt to Free Acid

Boc-Ser(tBu)-OH is often supplied as a dicyclohexylamine (B1670486) (DCHA) salt for improved stability. The DCHA must be removed before use in coupling reactions.

1. Dissolution:

-